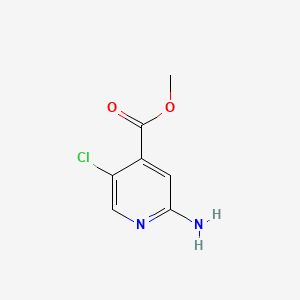

Methyl 2-amino-5-chloroisonicotinate

Übersicht

Beschreibung

Methyl 2-amino-5-chloroisonicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of isonicotinic acid and is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 5-position on the pyridine ring, with a methyl ester group at the carboxyl position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification and amination. One common method involves the following steps:

Chlorination: Isonicotinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Esterification: The chlorinated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-chloroisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-amino-5-chloroisonicotinate has garnered attention for its potential as an anti-tubercular agent. Recent studies have indicated that derivatives of isonicotinic acid, such as this compound, can exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound's structural features allow it to interact with biological targets effectively.

Anti-Tubercular Activity

Research has shown that compounds similar to this compound can inhibit the growth of M. tuberculosis. For instance, derivatives of isonicotinic acid have been reported to possess minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent anti-tubercular properties .

Antimicrobial Studies

In a study focusing on the antimicrobial properties of various isonicotinic derivatives, this compound was evaluated for its efficacy against different bacterial strains. The results indicated a promising profile against M. tuberculosis, with further optimization leading to enhanced activity .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to understand how modifications to the this compound structure affect its biological activity. Variations in substituents at different positions on the aromatic ring were found to significantly influence both potency and selectivity against bacterial targets .

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-amino-5-bromoisonicotinate

- Methyl 2-amino-5-fluoroisonicotinate

- Methyl 2-amino-5-iodoisonicotinate

Uniqueness

Methyl 2-amino-5-chloroisonicotinate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogens. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Biologische Aktivität

Methyl 2-amino-5-chloroisonicotinate (CAS No. 1073182-59-8) is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 186.60 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Ranges from 1.11 to 1.71, indicating moderate lipophilicity.

- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for central nervous system activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Huang et al. (2015) demonstrated that derivatives of isonicotinates, including this compound, possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, a study reported that the compound induced apoptosis in HCT116 and Caco-2 cells through modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . The IC50 values for these cell lines were determined to be in the micromolar range, indicating a promising therapeutic index.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards colorectal cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 186.60 g/mol |

| Log P | 1.11 - 1.71 |

| MIC against E. coli | 32 µg/mL |

| IC50 against HCT116 | ~15 µM |

Eigenschaften

IUPAC Name |

methyl 2-amino-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBHGUGAXCDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737191 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227002-03-0 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.